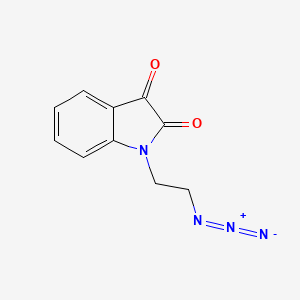

1-(2-azidoethyl)-2,3-dihydro-1H-indole-2,3-dione

説明

1-(2-Azidoethyl)-2,3-dihydro-1H-indole-2,3-dione is an indole-2,3-dione derivative featuring a 2-azidoethyl substituent at the indole nitrogen. The azide group (-N₃) confers unique reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" for bioconjugation and drug discovery .

特性

IUPAC Name |

1-(2-azidoethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-13-12-5-6-14-8-4-2-1-3-7(8)9(15)10(14)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUCNPFDDNUGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314259 | |

| Record name | N-(2-Azidoethyl)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235438-85-3 | |

| Record name | N-(2-Azidoethyl)isatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Azidoethyl)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

N-Alkylation of Isatin with 2-Azidoethyl Halides

Reaction Scheme : The core method involves the reaction of isatin (2,3-dihydro-1H-indole-2,3-dione) with 2-azidoethyl bromide or chloride under basic conditions to form the N-(2-azidoethyl) derivative.

-

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Room temperature to moderate heating (25–80 °C)

- Time: Several hours to overnight

Mechanism : The nitrogen atom of the isatin ring acts as a nucleophile, attacking the electrophilic carbon of the 2-azidoethyl halide, displacing the halide ion and forming the N-alkylated product.

Azidation of N-(2-Haloethyl) Isatin Derivatives

Alternative Route : Starting from N-(2-haloethyl) isatin, azidation is performed using sodium azide (NaN3) to substitute the halogen with the azido group.

-

- Sodium azide in DMF or water/DMF mixture

- Temperature: 50–80 °C

- Reaction time: Several hours

Advantages : This two-step approach allows for better control and purification of intermediates.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation | Isatin + 2-azidoethyl bromide, K2CO3, DMF, 60 °C, 12 h | 70–85 | High regioselectivity for N-alkylation |

| Azidation | N-(2-bromoethyl) isatin + NaN3, DMF, 70 °C, 6 h | 75–90 | Efficient substitution of Br by N3 |

Detailed Research Findings

Selectivity : The N-alkylation proceeds selectively at the nitrogen of the isatin moiety, without significant side reactions on the keto groups at positions 2 and 3.

Purification : Products are typically purified by column chromatography or recrystallization, yielding analytically pure this compound.

Characterization : The compound is characterized by NMR (1H, 13C), IR spectroscopy (notably an azide stretch near 2100 cm^-1), and mass spectrometry.

Safety Note : Azides are potentially explosive and require careful handling, especially during scale-up.

Contextual Synthetic Approaches Related to Azidoalkyl Isatins

While direct literature on this compound preparation is limited, analogous preparation methods for azidoalkyl isatin derivatives are well documented in synthetic organic chemistry, often as intermediates in click chemistry for 1,2,3-triazole synthesis.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions frequently use such azidoalkyl isatin derivatives as substrates, underscoring the importance of their reliable synthesis.

The azidoethyl group serves as a versatile handle for further functionalization via click chemistry, enabling the construction of diverse triazole-linked molecules with biological activities.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-alkylation | Isatin + 2-azidoethyl halide | K2CO3 or NaH, DMF, 25–80 °C | Straightforward, high yield | Requires azidoalkyl halide |

| Azidation of N-(2-haloethyl) isatin | N-(2-bromoethyl) isatin + NaN3 | NaN3, DMF, 50–80 °C | Good control, high yield | Two-step process |

化学反応の分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group in this compound participates in strain-promoted and copper-catalyzed cycloadditions with terminal alkynes. A notable example involves its reaction with propargylated indoline-2,3-dione derivatives under Cu(I) catalysis, yielding triazole-linked conjugates (Figure 1) .

Reaction Conditions

-

Catalyst : CuSO₄·5H₂O (10 mol%)

-

Reductant : Sodium ascorbate (10 mol%)

-

Solvent : Ethanol/water (85:15)

| Substrate Pair | Product | Yield (%) | Reference |

|---|---|---|---|

| Propargylated isatin + 1-(2-azidoethyl)-indole-2,3-dione | 1,2,3-Triazole-linked isatin-indole conjugate | 74–84 |

Functionalization of Biomolecules

The azidoethyl side chain enables site-specific bioconjugation. In one study, the compound was used to label proteins via CuAAC, facilitating the development of fluorescent probes and targeted drug delivery systems .

Key Applications

-

Drug Discovery : Triazole derivatives exhibit activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL) .

-

Material Science : Integration into polymers enhances thermal stability and mechanical properties .

Stability and Reactivity Considerations

-

Thermal Sensitivity : The azido group decomposes exothermically above 120°C, requiring controlled reaction temperatures .

-

pH Dependence : Reactions proceed optimally in neutral to slightly basic conditions (pH 7–8) .

Comparative Reactivity with Analogues

The indole-2,3-dione core distinguishes this compound from simpler azides:

| Feature | 1-(2-Azidoethyl)-indole-2,3-dione | 3-(2-Azidoethyl)-1H-indole |

|---|---|---|

| Core Structure | Indole-2,3-dione | Indole |

| Azide Position | Ethyl side chain | C3 position |

| Reactivity | Higher due to electron-deficient core | Moderate |

| Applications | Drug conjugates, polymers | Bioconjugation, catalysis |

科学的研究の応用

1-(2-azidoethyl)-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties.

Scientific Research Applications

- Use in Synthesizing Triazole Derivatives: this compound can be used in the synthesis of 1H-1,2,3-triazole-tethered metronidazole-isatin conjugates via Huisgen’s azide-alkyne cycloaddition reaction . These conjugates have been evaluated for their amebicidal, anti-trichomonal, and anti-giardial potential .

- Reaction with Propargylated Isatins: this compound can react with 5-substituted 1-(prop-2-yn-1-yl)indoline-2,3-dione or 5-substituted 1-(prop-2-yn-1-yl)spiro[indoline-3,2/-[1,3]dioxolan]-2-one in an ethanol:water mixture in the presence of copper sulfate and sodium ascorbate to yield desired conjugates .

- As a Building Block for Heterocycles: Organic azides, including this compound, can be used in the synthesis of various heterocycles .

Reaction Schemes

- Synthesis of Triazole Derivatives : Chalcones containing acetylene groups react with o-phenylene diamine to produce diazepine acetylene derivatives . These derivatives then undergo cyclization to form triazole derivatives .

- Synthesis of Isoindoline Derivatives : 4-Aminophenol reacts with phthalic anhydride to form a compound that is then propargylated to produce 2-(4-(prop-2-yn-1-yloxy)phenyl)isoindoline-1,3-dione . This intermediate is treated with various azides via 1,3-dipolar cycloaddition to yield 1,2,3-triazolyisoindoline-1,3-dione derivatives .

Data Table

The table below summarizes the applications of this compound in various chemical syntheses,

作用機序

The mechanism by which 1-(2-azidoethyl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves its interaction with specific molecular targets. The azidoethyl group can act as a bioisostere, mimicking the behavior of natural substrates or ligands. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and substituent characteristics of 1-(2-azidoethyl)-2,3-dihydro-1H-indole-2,3-dione with its analogues:

Key Observations :

- Azide vs. Chloroalkyl : The azide group in the target compound enables bioorthogonal reactions, unlike the chloroethyl group in 1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-dione, which is prone to nucleophilic substitution .

Comparison with Analogues

- 1-(2-Chloroethyl) Derivative : Likely synthesized via alkylation of indole-2,3-dione with 2-chloroethyl bromide, a common alkylation strategy .

- 1-(4-Chlorobenzyl) Derivative : Prepared via nucleophilic substitution using 4-chlorobenzyl halides .

- Click Chemistry Applications : The azidoethyl derivative is uniquely suited for CuAAC reactions to form triazole conjugates, a feature absent in chloro- or benzyl-substituted analogues .

Target Compound

The azide group positions this compound as a modular building block for:

- Bioconjugation : Covalent linkage to alkyne-modified biomolecules (e.g., proteins, nucleic acids).

- Drug Discovery : Synthesis of triazole-linked prodrugs or targeted therapeutics .

Analogues

- 1-(2-Chloroethyl) Derivative: Potential as an alkylating agent or intermediate in anticancer drug synthesis .

- 1-(4-Chlorobenzyl) Derivative : Antimicrobial and enzyme inhibitory activities reported for similar chlorobenzyl derivatives .

- Pyridinylmethyl Derivative : Possible kinase inhibition due to the pyridine moiety’s metal-coordinating ability .

Crystallographic and Computational Insights

- Crystallography : reports crystal structures of bromo- and chloro-substituted indole-2,3-diones, highlighting planar diketone moieties and substituent-dependent packing patterns. The azidoethyl group’s conformational flexibility may reduce crystallinity compared to rigid benzyl derivatives.

- Computational Modeling : Hirshfeld surface analysis (as in ) could predict intermolecular interactions, with azide groups favoring hydrogen bonding or dipole interactions.

生物活性

1-(2-Azidoethyl)-2,3-dihydro-1H-indole-2,3-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

- Chemical Formula : C₈H₈N₄O₂

- Molecular Weight : 180.18 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing the azido group exhibit significant antimicrobial properties. In particular:

- Mechanism of Action : The azide group can participate in nucleophilic reactions, which may lead to the disruption of microbial cell functions.

- Case Studies :

| Compound | Activity Against | Potency Compared to Standard |

|---|---|---|

| This compound | E. histolytica | 2–3 times more potent than metronidazole |

| This compound | G. lamblia | 8–16 times more potent than metronidazole |

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its indole framework, which is known for various bioactivities.

- Research Findings :

| Cell Line | Compound Tested | IC₅₀ (µM) |

|---|---|---|

| HeLa (Cervical) | This compound | >25 (no significant effect) |

| A549 (Lung) | This compound | >25 (no significant effect) |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the azido group enhances reactivity and potential interactions with biological targets.

Key Observations:

- The introduction of electron-withdrawing groups can enhance potency by improving solubility and bioavailability.

- Modifications to the indole structure can lead to varied biological activities; thus, systematic exploration of derivatives is essential.

Q & A

Q. What are the optimal synthetic routes for 1-(2-azidoethyl)-2,3-dihydro-1H-indole-2,3-dione, and how can reaction efficiency be assessed?

Methodological Answer: The synthesis of this compound typically involves coupling azidoethyl groups to the indole-dione core via nucleophilic substitution or click chemistry. For efficiency assessment, researchers should:

- Use reflux conditions (e.g., acetic acid with sodium acetate as a catalyst) to optimize yield, as demonstrated in analogous indole derivatives .

- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict activation barriers and identify intermediates, reducing trial-and-error experimentation .

- Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to quantify unreacted precursors.

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

Methodological Answer:

- Structural Confirmation: Use X-ray crystallography to resolve bond lengths and angles, particularly for the azidoethyl and dihydroindole moieties. Compare crystallographic data with computational models (e.g., DFT-optimized geometries) .

- Electronic Properties: Conduct UV-Vis spectroscopy to analyze conjugation effects and cyclic voltammetry to assess redox behavior.

- Purity Assessment: Combine HPLC-MS for molecular weight verification and elemental analysis to validate stoichiometry.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of reactions involving this compound?

Methodological Answer:

- Reaction Mechanism Elucidation: Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate the activation energy for azide-alkyne cycloaddition if click chemistry is employed .

- Solvent Effects: Simulate solvent interactions using COSMO-RS models to predict solubility and select optimal reaction media.

- Reactor Design: Apply multiscale modeling (e.g., COMSOL Multiphysics) to correlate computational predictions with experimental flow rates and mixing efficiencies .

Q. What strategies can resolve contradictions in experimental data related to the compound’s reactivity or stability?

Methodological Answer:

- Factorial Design of Experiments (DoE): Systematically vary parameters (e.g., temperature, catalyst loading) to identify interactions causing divergent results. Use ANOVA to statistically validate significant factors .

- Theoretical Reconciliation: Cross-reference experimental kinetics with computational mechanistic studies to detect overlooked variables (e.g., trace moisture destabilizing the azido group) .

- Reproducibility Protocols: Standardize synthetic and analytical procedures, including strict inert atmosphere controls, to minimize batch-to-batch variability .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining purity, and how can they be addressed?

Methodological Answer:

- Separation Challenges: The azidoethyl group may complicate purification. Use membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts .

- Thermal Sensitivity: Implement microreactor systems for precise temperature control during exothermic steps (e.g., azide formation).

- Process Analytical Technology (PAT): Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) during scale-up .

Q. How can AI-driven approaches optimize experimental parameters for novel applications of this compound?

Methodological Answer:

- Machine Learning (ML) Optimization: Train ML models on historical reaction data to predict optimal conditions (e.g., solvent ratios, catalyst types) for functionalizing the indole-dione core .

- Autonomous Laboratories: Deploy robotic platforms for high-throughput screening of derivative libraries, using feedback loops to refine synthetic pathways .

- Data-Driven Reactivity Prediction: Apply graph neural networks (GNNs) to forecast regioselectivity in azide-mediated reactions, reducing reliance on empirical trials .

Tables for Key Methodological Comparisons

| Method | Application | Advantages | Limitations | Evidence |

|---|---|---|---|---|

| DFT Calculations | Mechanistic studies, transition states | High accuracy for small systems | Computationally intensive for large molecules | |

| Factorial DoE | Parameter optimization | Identifies interaction effects efficiently | Requires large dataset for robustness | |

| Microreactor Systems | Scalable synthesis of sensitive compounds | Precise thermal control, reduced side reactions | High initial capital cost |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。